Einecs 261-230-7
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Overview
Description
Einecs 261-230-7, also known as Triallyl isocyanurate, is a chemical compound with the molecular formula C12H15N3O3. It is a triazine derivative and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triallyl isocyanurate is synthesized through the reaction of cyanuric chloride with allyl alcohol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with allyl groups. The reaction conditions usually involve moderate temperatures and controlled addition of reactants to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Triallyl isocyanurate involves large-scale reactors where cyanuric chloride and allyl alcohol are continuously fed into the system. The reaction is carried out under controlled temperatures and pressures to optimize the reaction rate and yield. The product is then purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triallyl isocyanurate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where allyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of triallyl isocyanurate oxides.
Reduction: Formation of triallyl amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Triallyl isocyanurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants, adhesives, and coatings due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Triallyl isocyanurate involves its ability to form stable cross-linked networks through its allyl groups. These networks enhance the mechanical and thermal properties of materials. In biological systems, it can interact with various molecular targets, forming stable complexes that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
- Triallyl cyanurate
- Triallyl melamine
- Triallyl phosphate
Comparison
Triallyl isocyanurate is unique due to its triazine ring structure, which provides enhanced thermal stability and resistance to chemical degradation compared to similar compounds like triallyl cyanurate and triallyl melamine. Its ability to form stable cross-linked networks makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
71799-54-7 |
---|---|
Molecular Formula |
C26H59N5O2 |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2 |
InChI Key |
CDCSRZWJRXOXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origin of Product |
United States |
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